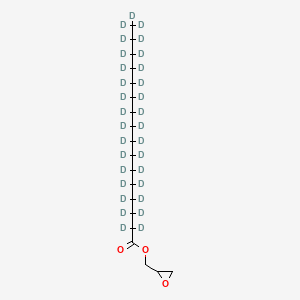

Glycidyl Palmitate-d31

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

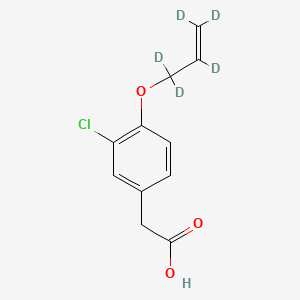

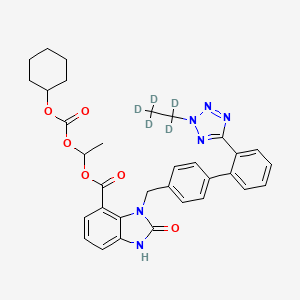

Glycidyl Palmitate-d31, also known as Oxiran-2-ylmethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoate, is a product in the category of Stable Isotope Labeled Glycidyl Esters . It has a molecular formula of C19H5D31O3 and a molecular weight of 343.68 .

Synthesis Analysis

The synthesis of Glycidyl Palmitate-d31 involves a reaction mixture of allyl palmitate and dichloromethane, which is cooled in an ice bath and then meta-chloroperbenzoic acid is added in small amounts .Molecular Structure Analysis

The molecular structure of Glycidyl Palmitate-d31 is represented by the SMILES notation: O=C(OCC1OC1)CCCCCCCCCCCCCCC . The InChI representation is: InChI=1S/C19H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(20)22-17-18-16-21-18/h18H,2-17H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2 .Chemical Reactions Analysis

Glycidyl esters, including Glycidyl Palmitate-d31, are formed at high temperatures during edible oil production . The formation of these esters is influenced by various processing conditions .Physical And Chemical Properties Analysis

Glycidyl Palmitate-d31 is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Measurement of Dietary Fat Oxidation During Physical Activity Glycidyl Palmitate-d31 (d31-palmitate) has been validated for use in measuring fatty acid oxidation during exercise. It overcomes limitations of 13C-labeled fatty acids, such as the need for acetate correction and frequent breath sample collection. A study demonstrated its effectiveness in outpatient settings by comparing its recovery against [1-13C]palmitate in urine and breath samples during exercise scenarios (Raman, Blanc, Adams, & Schoeller, 2004).

Study of Glycidyl Esters in Refined Palm Oil Research on glycidyl esters (GEs), including glycidyl palmitate, focuses on their formation during edible oil refining, specifically in palm oil. One study identified the mechanism of GE formation, showing it originates from diacylglycerols (DAGs) and monoacylglycerols (MAGs) at temperatures above 200°C, providing insights for limiting GE content in oil processing (Destaillats, Craft, Dubois, & Nagy, 2012).

Thermal Analysis of Epoxypropyl Esters Glycidyl esters like glycidyl palmitate have been analyzed thermally to understand their properties. Differential scanning calorimetry (DSC) and infrared (IR) spectroscopy have been used to study the melting point, enthalpy, and entropy of fusion, offering insights into the behavior of these compounds under different temperatures (Fernández‐Martín, 1973).

Incorporation into Cardiac Lipids Glycidyl Palmitate-d31 has been used in studies to measure the incorporation of exogenous fatty acids into myocardial lipids. This research helps in understanding the metabolism of fatty acids in heart tissues, crucial for cardiac health research (Hütter, Schweickhardt, Hunneman, Piper, & Spieckermann, 2005).

Analysis of Fatty Acid Esters in Refined Fats and Oils Studies involving glycidyl esters in refined oils, such as palm oil, focus on their separation, detection, and quantification. These studies provide a deeper understanding of the presence and concentration of such compounds in various oils, aiding in quality control and health assessments (Weisshaar & Perz, 2010).

Influence on Thermo-Oxidative Stability and Content in Oils Research has been conducted on how raw materials affect the thermo-oxidative stability of palm oil and the content of glycidyl esters during frying. This research is significant for understanding how frying conditions and materials influence the safety and quality of cooking oils (Aniołowska & Kita, 2016).

Safety and Hazards

Zukünftige Richtungen

Research on Glycidyl Palmitate-d31 and similar compounds is ongoing. One area of interest is the role of palmitic acid, a major component of Glycidyl Palmitate-d31, in disease development . Another focus is on the formation of glycidyl esters during food processing and their potential health effects .

Eigenschaften

IUPAC Name |

oxiran-2-ylmethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(20)22-17-18-16-21-18/h18H,2-17H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYVUJPJYTYQNGJ-SAQPIRCFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC1CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC1CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747866 |

Source

|

| Record name | (Oxiran-2-yl)methyl (~2~H_31_)hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycidyl Palmitate-d31 | |

CAS RN |

1246819-24-8 |

Source

|

| Record name | (Oxiran-2-yl)methyl (~2~H_31_)hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.